Methacryloxysilane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

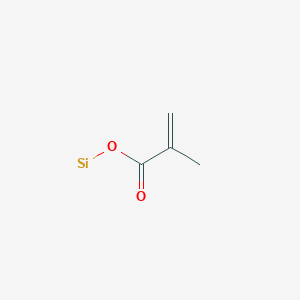

Propriétés

Formule moléculaire |

C4H5O2Si |

|---|---|

Poids moléculaire |

113.17 g/mol |

InChI |

InChI=1S/C4H5O2Si/c1-3(2)4(5)6-7/h1H2,2H3 |

Clé InChI |

NLSFWPFWEPGCJJ-UHFFFAOYSA-N |

SMILES canonique |

CC(=C)C(=O)O[Si] |

Origine du produit |

United States |

Composite Materials:this is the Most Established Research Domain for Methacryloxysilane. It is Widely Used As a Coupling Agent to Enhance the Mechanical and Physical Properties of Reinforced Plastics and Resins.cfmats.comresearch Focuses on Improving the Strength, Durability, and Moisture Resistance of Materials Like:

Glass Fiber-Reinforced Composites: Methacryloxysilane treatment of glass fibers significantly improves the wet and dry mechanical and electrical properties of the resulting composite. ecopowerchem.comecrosile.com

Mineral and Filler-Reinforced Composites: It enhances the properties of composites filled with minerals like silica (B1680970), clay, and metal oxides. chemsilicone.comatamanchemicals.com In the wire and cable industry, it is used to treat clay-filled EPDM systems to improve electrical characteristics. ecopowerchem.comecrosile.com

Artificial Stone: It is used in the production of engineered quartz and artificial marble to reinforce the structure and improve bending strength. chemsilicone.comecopowerchem.com

Dental Science:dentistry Represents a Highly Specialized and Critical Research Domain for Methacryloxysilane. It is the Most Common Silane Coupling Agent Used in Dental Resin Composites to Ensure a Durable Bond Between the Resin Matrix and Inorganic Fillers Like Silica or Ceramics.researchgate.netmdpi.comkey Research Areas Include:

Hydrolytic and Condensation Kinetics of Siloxy Groups in Methacryloxysilanes

The reactivity of the siloxy groups in methacryloxysilanes is central to their function as coupling agents. This process involves two primary reactions: hydrolysis and condensation. wacker.comnih.gov

In the presence of water, the alkoxy groups (-OR) on the silicon atom hydrolyze to form reactive silanol (B1196071) groups (-Si-OH). wacker.comwacker.com These silanols can then undergo condensation reactions with other silanols to form stable siloxane bonds (-Si-O-Si-), creating a durable, cross-linked network. wacker.comnih.gov Alternatively, they can react with hydroxyl groups present on the surface of inorganic substrates, forming a covalent bond between the silane (B1218182) and the substrate. wacker.comdow.com

Hydrolysis: Alkoxy groups are replaced with hydroxyl groups. nih.gov

Condensation: Siloxane bridges are formed through the removal of water or alcohol. nih.gov

Further Condensation: This leads to the formation of a three-dimensional network.

The kinetics of these reactions are complex and are influenced by several factors. nih.gov

The rate of hydrolysis and condensation of methacryloxysilanes is highly dependent on both pH and temperature. wacker.comresearchgate.net

pH: The pH of the reaction medium significantly affects the hydrolysis rate. researchgate.net

Acidic Conditions (pH < 7): Under acidic conditions, the hydrolysis reaction is accelerated. researchgate.net The alkoxy groups on the silane become protonated, making them more susceptible to nucleophilic attack by water. researchgate.net This leads to the formation of more reactive silanol monomers and promotes cross-linking. researchgate.net For instance, studies on γ-methacryloxypropyltrimethoxysilane (MPS) have shown that acidic pH values lead to faster hydrolysis. researchgate.net

Basic Conditions (pH > 7): In basic media, the rate of hydrolysis is primarily controlled by the electrophilicity of the silicon center. nucleos.comwikipedia.org

Neutral Conditions: Near-neutral pH conditions generally result in slower hydrolysis rates. researchgate.net

Temperature: Temperature also plays a crucial role in the reaction kinetics. mdpi.com

Increased temperatures generally accelerate the rate of both hydrolysis and condensation reactions, following the Arrhenius equation. nih.govmadridge.org

In acid-catalyzed polymerization, a significant increase in the speed of gelation and syneresis is observed with rising temperatures. mdpi.com

For base-catalyzed reactions, both the maximum shrinkage and the rate of reaction increase with temperature. mdpi.com

The interplay between pH and temperature is a critical consideration for controlling the reactivity of methacryloxysilanes in various applications.

The rate of hydrolysis is also influenced by the nature of the substituents on the silane molecule. wacker.com A particularly noteworthy phenomenon is the "α-effect," which describes the enhanced reactivity of α-silanes compared to their γ-counterparts. wacker.comwacker.com

α-silanes have a methylene (B1212753) bridge between the silicon atom and the functional group, while γ-silanes have a longer propylene (B89431) spacer. wacker.comwacker.com This structural difference has a profound impact on the reactivity of the Si-alkoxy groups. wacker.com

The "α-effect" is attributed to an intramolecular donor-acceptor interaction between the lone pair of electrons on the functional group and the silicon atom. nucleos.comwikipedia.org This interaction increases the electrophilicity of the silicon center, making it more susceptible to hydrolysis. wikipedia.org

Experimental studies have demonstrated the dramatic impact of the α-effect. For example, α-methacryloxytrimethoxysilane hydrolyzes approximately 20 times faster than its γ-counterpart at pH 4. wacker.com Even a bifunctional α-methacryloxysilane shows a 14-fold increase in hydrolysis rate compared to the standard γ-methacryloxysilane. wacker.com

Hydrolysis Rate Comparison of Different Silanes at pH 4

| Silane Type | Relative Hydrolysis Rate |

|---|---|

| γ-methacryloxytrimethoxysilane | 1x |

| Bifunctional α-methacryloxysilane | 14x |

| α-methacryloxytrimethoxysilane | 20x |

| Vinyltrimethoxysilane | ~14x |

Data sourced from experiments conducted in a water/acetone mixture at room temperature. wacker.com

This enhanced reactivity of α-silanes offers significant advantages in applications requiring rapid curing, such as in adhesives and sealants. wacker.com

Radical Polymerization Mechanisms of Methacrylate (B99206) Functionality

The methacrylate group of methacryloxysilanes allows them to participate in radical polymerization reactions, enabling the formation of organic-inorganic hybrid polymers. proquest.comwacker.com

Methacryloxysilanes can undergo homopolymerization, where the methacrylate groups of multiple silane molecules react with each other to form a polymer chain. This process is typically initiated by free radicals generated from an initiator, such as AIBN or peroxides, often under thermal or UV conditions. researchgate.netecopowerchem.com

However, the homopolymerization of methacryloxysilanes can be sensitive to reaction conditions. Undesired polymerization can occur during synthesis, purification, and storage, potentially leading to thickening or gelling of the material. google.com To counteract this, inhibitors are often added to enhance the stability of the monomer. google.com

A key feature of methacryloxysilanes is their ability to copolymerize with a wide range of organic monomers, such as vinyl acetate, acrylates, and methacrylates. ecopowerchem.comjessicachem.com This allows for the creation of polymers with tailored properties, combining the characteristics of both the silane and the organic comonomer. jessicachem.comnumberanalytics.com

The process of free-radical copolymerization involves the reaction of different monomers to form a copolymer chain. numberanalytics.com The resulting polymer architecture and properties are influenced by the reactivity ratios of the comonomers and their distribution along the polymer chain, which can be random, alternating, or in blocks. numberanalytics.comsapub.org

Copolymerization of methacryloxysilanes is widely used to:

Modify Polymer Properties: Methacryloxysilanes can be grafted onto existing polymer chains, such as polypropylene, to introduce reactive sites for cross-linking or to improve compatibility with inorganic fillers. researchgate.net

Create Moisture-Curable Polymers: By copolymerizing with monomers like vinyl acetate or acrylates, silylated polymers can be produced that cure upon exposure to moisture. ecopowerchem.com

Interfacial Reaction Pathways with Inorganic Substrates

The ability of methacryloxysilanes to form strong, durable bonds with inorganic substrates is fundamental to their role as coupling agents. dow.comresearchgate.net This interfacial bonding occurs through the reaction of the hydrolyzed silanol groups with hydroxyl groups present on the surface of inorganic materials like glass, silica (B1680970), and metals. siwinsilicone.comdow.com

The reaction pathway involves the following steps:

Hydrolysis: The this compound hydrolyzes in the presence of moisture to form silanols. siwinsilicone.com

Condensation: The silanols then condense with the hydroxyl groups on the inorganic surface, forming stable covalent siloxane (Si-O-Substrate) bonds and eliminating water. dow.com

This process effectively creates a chemical bridge between the inorganic substrate and the organic polymer matrix, which can then react with the methacrylate functionality of the silane. researchgate.net The result is a significant improvement in the mechanical and physical properties of the composite material, including enhanced strength, adhesion, and resistance to environmental degradation. cfmats.comecopowerchem.com

The effectiveness of this interfacial bonding is influenced by factors such as the surface chemistry of the substrate, the concentration of the silane, and the reaction conditions. researchgate.netajol.info For example, on glass surfaces, the reaction of γ-methacryloxypropyltrimethoxysilane replaces the polar hydroxyl groups with the hydrocarbon and ester groups of the silane, which can increase the wettability and contact area with a polymer matrix. researchgate.net

Formation of Covalent Bonds at Interfaces (Si-O-M linkages)

The primary mechanism by which this compound adheres to inorganic oxide surfaces is through the formation of stable covalent bonds. This process is initiated by the hydrolysis of the alkoxide groups (e.g., methoxy (B1213986) groups) in the presence of water, often catalyzed by an acid, to form reactive silanol groups (Si-OH). chemicalbook.comelsevier.es These silanols can then undergo a condensation reaction with hydroxyl groups (-OH) present on the surface of metal oxides (M-OH), resulting in the formation of strong, covalent siloxane bonds (Si-O-M). This reaction anchors the this compound molecule to the inorganic substrate. scispace.comatamanchemicals.com

The general reaction sequence can be described as follows:

Hydrolysis: R-Si(OCH₃)₃ + 3H₂O → R-Si(OH)₃ + 3CH₃OH

Condensation: R-Si(OH)₃ + HO-M(surface) → R-(HO)₂Si-O-M(surface) + H₂O

Further condensation can occur between adjacent silanol groups, leading to the formation of a cross-linked polysiloxane network at the interface (Si-O-Si). elsevier.esscispace.com

Research has provided significant evidence for the formation of these Si-O-M linkages on various oxide surfaces. For instance, Fourier Transform Infrared (FTIR) spectroscopy has been used to characterize the grafting of MPTS onto silica surfaces. Studies on MPTS-modified rice husk silica showed the appearance of new absorption peaks that were not present in the unmodified silica, indicating the successful bonding of the silane. unpad.ac.idunpad.ac.id

| Wavenumber (cm⁻¹) | Assignment | Significance |

|---|---|---|

| 1716 | C=O stretching (carboxyl group) | Confirms the presence of the methacryloyl group from MPTS on the silica surface. |

| 1555 | C=C stretching (methacryloyl group) | Indicates the presence of the polymerizable double bond from MPTS. |

| 1410 | CH₂ bending (methacryloyl group) | Further evidence of the organic functional group from MPTS. |

| 1100-1000 | Si-O-Si stretching | Indicates the formation of siloxane bonds, either from self-condensation or bonding to the silica surface. rsc.org |

Similarly, studies on titanium surfaces have used FTIR to identify the formation of covalent Si-O-Ti bonds after treatment with this compound solutions. scispace.com X-ray Photoelectron Spectroscopy (XPS) and Secondary Ion Mass Spectrometry (SSIMS) have also been employed to confirm the bonding of (3-methacryloxypropyl)trimethoxysilane to the surfaces of fillers like alumina (B75360) and quartz. researchgate.net The hydrolysis and condensation reactions of MPTS are influenced by factors such as pH, water concentration, and the nature of the solvent. nih.govresearchgate.net

Adsorption and Chemisorption Phenomena on Oxide Surfaces

The interaction of this compound with oxide surfaces begins with adsorption, which is a prerequisite for the subsequent chemisorption (covalent bond formation). The process involves the physical adsorption of the silane molecules onto the substrate, followed by the chemical reaction that forms the Si-O-M linkage.

Studies on various oxidic nanoparticles, including tin oxide (SnO₂), antimony-doped tin oxide (ATO), and silica (SiO₂), have shown that the amount of this compound grafted onto the surface is often limited to a monolayer. kuleuven.be This suggests that once the available surface hydroxyl groups are occupied, further adsorption and reaction are hindered.

The orientation of the adsorbed this compound molecules on the oxide surface is a critical factor influencing the effectiveness of the interfacial bond. Research on silica nanoparticles suggests that the orientation can depend on the silane concentration. nih.gov

| Silane Concentration | Proposed Molecular Orientation | Rationale |

|---|---|---|

| Low (e.g., 1.0, 2.5 wt%) | Parallel to the surface | At low concentrations, the molecules lie flat on the surface to maximize interaction. |

| High (>2.5 wt%) | Random, parallel, and perpendicular | At higher concentrations, steric hindrance forces the molecules to adopt a more upright and random orientation, forming a thicker layer. |

Further investigations have revealed that the this compound molecules can be oriented parallel to the oxide surface, with a hydrogen bond forming between the carbonyl group (C=O) of the methacryloxy functional group and the surface hydroxyls. kuleuven.be This initial physical adsorption facilitates the subsequent chemical reaction.

While specific adsorption isotherm models like Langmuir or Freundlich have been extensively used to describe the adsorption of various molecules on oxide surfaces such as titanium dioxide usask.cauts.edu.auscirp.orgrazi.ac.ir, detailed isotherm studies specifically for this compound are less common in publicly available literature. However, the principles of monolayer (Langmuir) or multilayer (Freundlich) adsorption provide a theoretical framework for understanding the initial interaction of these silane coupling agents with oxide substrates before the irreversible chemisorption occurs.

Surface Functionalization and Interfacial Engineering with Methacryloxysilane

Surface Modification of Particulate Fillers and Nanoparticles

Methacryloxysilane is extensively utilized to alter the surface chemistry of a wide array of particulate fillers and nanoparticles. The primary goal is to transform the typically hydrophilic surfaces of these inorganic materials into more hydrophobic and organo-reactive surfaces, thereby improving their dispersion and interaction within a polymer matrix.

The functionalization of silica (B1680970) nanoparticles (SiO₂) with this compound is a well-established method to improve their performance as reinforcing agents in polymer composites. The process involves the reaction of the silane's hydrolyzable groups with the silanol (B1196071) (Si-OH) groups present on the silica surface.

The Stöber method is a common technique for synthesizing silica nanoparticles, which can then be functionalized. researchgate.net In a typical functionalization process, the addition of 3-(trimethoxysilyl)propyl methacrylate (B99206) (MPS) to a solution of silica nanoparticles leads to an increase in particle size, indicating the formation of a dense organic layer on the nanoparticle surface. researchgate.net This surface modification is crucial for applications such as dental nanocomposite resins, where strong interfacial adhesion between the silica filler and the polymer matrix is essential for desirable mechanical properties. doi.org Research has shown that the concentration of the silane (B1218182) coupling agent and the reaction conditions, such as pH and temperature, significantly influence the amount of silane adsorbed onto the silica surface. mdpi.com

Studies have demonstrated the successful grafting of MPS onto silica nanoparticles, which can then be incorporated into various polymer systems. For instance, the grafting of MPS onto silica cryogels has been achieved using xylene as a solvent, proving it to be an effective medium for the grafting process. uni-saarland.de The resulting modified silica exhibits improved compatibility with acrylate (B77674) monomers, preventing agglomeration and ensuring a homogeneous dispersion within the polymer matrix. uni-saarland.de

Table 1: Effect of 3-(trimethoxysilyl)propyl methacrylate (MPS) Functionalization on Silica Nanoparticle Properties

| Property | Unmodified Silica | MPS-Functionalized Silica | Reference |

|---|---|---|---|

| Average Particle Size | Varies (e.g., 50-900 nm) | Increase observed after functionalization | researchgate.net |

| Surface Chemistry | Hydrophilic (rich in silanol groups) | Hydrophobic (methacrylate groups on surface) | cas.cz |

| Dispersion in Organic Solvents | Poor | Good | uni-saarland.de |

| Grafting Density | Not Applicable | Can be controlled by reaction conditions | researchgate.net |

This table is generated based on data from multiple sources and represents a general trend.

Zirconia (ZrO₂) and titania (TiO₂) nanoparticles are increasingly used in advanced composites due to their excellent mechanical, thermal, and optical properties. However, their high surface energy often leads to agglomeration within polymer matrices. Surface grafting with this compound is a key strategy to overcome this issue.

For zirconia nanoparticles, surface modification with 3-(trimethoxysilyl)propyl methacrylate (MPS) has been shown to enhance their dispersion in polymer resins. acs.orgmdpi.com The process involves the reaction of MPS with the hydroxyl groups on the zirconia surface, leading to the formation of Zr-O-Si bonds. mdpi.com This covalent attachment of the methacrylate functional group improves the compatibility of the zirconia nanoparticles with organic coatings and polymer matrices. acs.orgmdpi.com Studies have shown that the amount of MPS grafted onto the zirconia surface can be controlled, which in turn affects the properties of the final composite material. mdpi.combeilstein-journals.org

Similarly, titania nanoparticles can be functionalized with MPS to improve their performance in applications like waterborne coatings. acs.org The modification process can render the surface of the titania nanoparticles hydrophobic, which is beneficial for their dispersion in organic media. researchgate.net The grafting of MPS onto the TiO₂ surface has been confirmed through various characterization techniques, which show the presence of the organic functional groups on the modified nanoparticles. researchgate.net This surface treatment has been found to enhance properties such as the hydrophobicity and thermal resistance of coatings containing these modified nanoparticles. acs.org

Table 2: Research Findings on Zirconia and Titania Surface Grafting with this compound

| Nanoparticle | Silane Used | Key Findings | Reference |

|---|---|---|---|

| **Zirconia (ZrO₂) ** | 3-(trimethoxysilyl)propyl methacrylate (MPS) | Successful grafting confirmed by FTIR and TGA; improved abrasion resistance of acrylic coatings. | acs.orgmdpi.com |

| **Zirconia (ZrO₂) ** | 3-(trimethoxysilyl)propyl methacrylate (MPS) | Increased weight loss in TGA with higher silane amounts, indicating successful grafting. | mdpi.com |

| **Titania (TiO₂) ** | 3-(trimethoxysilyl)propyl methacrylate (TMSPM) | Grafting confirmed by IR spectroscopy; modified TiO₂ showed decreased agglomeration and a more hydrophobic surface. | researchgate.net |

This table summarizes key findings from different research studies.

Layered silicates, such as montmorillonite (B579905), are natural nanoclays that can be used to create polymer nanocomposites with enhanced mechanical and barrier properties. mdpi.com However, their inherent hydrophilicity makes them incompatible with most polymers. Modification with organosilanes like this compound can improve their dispersibility and interfacial adhesion.

The process of modifying clay minerals with this compound can involve intercalation, where the silane molecules penetrate the interlayer spaces of the clay, and grafting, where they bond to the surface. Research has shown that grafting 3-(trimethoxysilyl)propyl methacrylate (TSPM) onto bentonite, a clay containing montmorillonite, can alter the interlayer distance. acs.org In one study, the interlayer distance of the clay decreased after grafting with TSPM, which was attributed to the specific nature of the interaction. acs.org Conversely, other studies on different organically modified clays (B1170129) have shown an increase in the d-spacing, indicating successful intercalation of the organic molecules. researchgate.net The modification of montmorillonite with this compound has been explored for applications such as the removal of organic contaminants from water. conicet.gov.ar

Table 3: Effect of this compound Modification on Montmorillonite Clay

| Property | Unmodified Montmorillonite | This compound-Modified Montmorillonite | Reference |

|---|---|---|---|

| **Interlayer d-spacing (d₀₀₁) ** | ~1.24 nm - 2.85 nm | Can increase or decrease depending on specific interactions (e.g., 2.26 nm, 1.53 nm) | doi.orgacs.orgnih.gov |

| Surface Property | Hydrophilic | More organophilic/hydrophobic | acs.org |

| Dispersion in Polymer | Poor | Improved | acs.org |

This table presents a range of observed values and general trends from the cited literature.

Methodologies for Grafting Methacryloxysilanes onto Surfaces

The effectiveness of surface modification with methacryloxysilanes depends significantly on the chosen grafting methodology. The two primary approaches are the "dry technique" and solution-based grafting processes.

The dry technique for surface modification involves the direct mixing of the nanoparticles with the silane coupling agent, often in a high-speed mixer, without the use of a solvent. This method is considered more environmentally friendly as it minimizes solvent waste. The process relies on having enough energy, through mechanical mixing and sometimes elevated temperatures, to ensure a uniform coating of the silane onto the nanoparticle surfaces. While specific studies focusing solely on the dry technique for this compound are limited, the general principles of dry silanization are applicable. The effectiveness of this method can be high, leading to significant chemical deposition on the filler surface due to condensation and oligomerization of the silane molecules.

Solution-based grafting is a more common and well-documented method for modifying surfaces with methacryloxysilanes. This process typically involves dispersing the nanoparticles in a suitable solvent, followed by the addition of the silane. The solvent helps to de-agglomerate the nanoparticles and facilitates a more uniform reaction between the silane and the particle surface.

A typical procedure involves dispersing the nanoparticles (e.g., silica) in a solvent like ethanol (B145695) or a cyclohexane/n-propylamine mixture. doi.orgresearchgate.net The this compound is then added, and the mixture is stirred, often at an elevated temperature, for a specific duration to allow for the hydrolysis of the silane's alkoxy groups and subsequent condensation onto the nanoparticle surface. doi.org After the reaction, the modified nanoparticles are typically washed to remove unreacted silane and by-products, followed by drying. researchgate.net The choice of solvent and catalyst can significantly impact the grafting efficiency and the final properties of the modified nanoparticles. uni-saarland.de For instance, studies have explored the use of various solvents like ethanol, toluene, and xylene for grafting MPS onto silica, with each having different outcomes on the grafting result. uni-saarland.de

Characterization of Modified Surfaces and Interfacial Layers

Spectroscopic Analysis of Surface-Bonded Species

Spectroscopic methods are indispensable for confirming the covalent attachment and chemical state of this compound molecules on a substrate. These techniques provide detailed information about the chemical bonds formed and the functional groups present at the surface.

Fourier Transform Infrared (FTIR) Spectroscopy is a powerful tool for monitoring the hydrolysis and condensation reactions of this compound on a substrate. The analysis of FTIR spectra can confirm the formation of a polysiloxane network and its bonding to the substrate material. For instance, in the modification of titanium surfaces with 3-methacryloxypropyltrimethoxysilane (MPTMS), the disappearance of symmetric C-H stretching bands (around 2900–2990 cm⁻¹) associated with the Si-O-CH₃ groups and a concurrent increase in Si-OH stretching modes (around 890 cm⁻¹) indicate the hydrolysis of the methoxy (B1213986) groups. scispace.com The appearance of very strong absorption bands around 1055 cm⁻¹ is attributed to the asymmetric stretching vibrations of Si-O-Si bonds, confirming the condensation of silanol groups into a siloxane network. scispace.com The formation of covalent bonds between the silane and a metal oxide substrate, such as titanium, can be identified by the presence of metallo-siloxane bonds (e.g., Si-O-Ti), which are also detectable by FTIR. scispace.comtaylorfrancis.com

X-ray Photoelectron Spectroscopy (XPS) provides a quantitative elemental analysis of the surface and information about the chemical environment of the detected elements. Following surface treatment with this compound, XPS analysis is used to confirm the presence of silicon on the substrate. nih.goviaea.org High-resolution XPS scans of the Si 2p, C 1s, and O 1s regions can elucidate the chemical states and bonding arrangements within the silane layer. iaea.orgtandfonline.com For example, studies on γ-methacryloxypropyltrimethoxysilane (γ-MAPTS) layers deposited on SiO₂ surfaces have utilized XPS to characterize the films and confirm the silane's presence. tandfonline.com The technique is sensitive enough to provide information on the chemical state of the surface, which can be correlated with other measurements like contact angles to understand the orientation and nature of the deposited film. nih.govtandfonline.com

The following table summarizes key findings from spectroscopic analyses of surfaces modified with this compound.

| Spectroscopic Technique | Substrate | Key Findings | Reference |

| FTIR Spectroscopy | Titanium (Ti) | Confirmed hydrolysis (disappearance of Si-O-CH₃ bands), condensation (appearance of Si-O-Si bands at ~1055 cm⁻¹), and covalent bonding to the substrate (presence of Si-O-Ti bands). | scispace.comtaylorfrancis.com |

| FTIR Spectroscopy | Silica (SiO₂) | Used to study the coupling agent/matrix interface, confirming that MPTMS can polymerize in the interphase. | researchgate.net |

| FTIR Spectroscopy | Sol-Gel System | Monitored the pre-hydrolysis of MPTMS and tetramethylorthosilicate (TMOS), showing the disappearance of Si-OMe bands, indicating hydrolysis was accomplished. | csic.es |

| XPS | Titanium Dioxide (TiO₂) | Characterized modified particles to confirm the effectiveness of surface treatment in reducing photocatalytic activity. | iaea.org |

| XPS | Fused Silica | Used to characterize the chemical state of the surface, providing information on the presence of the reagent bound to the capillary. | nih.gov |

| XPS | SiO₂ Surfaces | Characterized γ-MAPTS films, confirming silane deposition and providing data that correlated with contact angle measurements. | tandfonline.com |

Morphological and Microstructural Evaluation of Interfacial Phases

Understanding the physical structure of the this compound layer and the resulting interface is crucial for controlling the final properties of the composite material. Electron microscopy and scanning probe microscopy are key techniques for visualizing the surface topography and the cross-sectional structure of the modified material.

Scanning Electron Microscopy (SEM) is widely used to observe the surface topography of the modified substrate. SEM images can reveal changes in surface morphology after silane treatment and can be used to assess the uniformity of the coating. nih.gov When combined with Energy Dispersive X-ray Analysis (EDXA or EDS), SEM can also provide elemental mapping of the surface, visually confirming the distribution of silicon from the this compound treatment across the substrate. researchgate.net For example, in studies involving silane-treated fillers in polymer composites, SEM of fracture surfaces can reveal the quality of adhesion between the filler and the matrix, indicating how the silane coupling agent has influenced the interfacial bonding. researchgate.net

Atomic Force Microscopy (AFM) provides high-resolution, three-dimensional images of the surface topography. It is particularly useful for quantifying surface roughness at the nanoscale and measuring the thickness of the deposited silane film. nih.gov Studies have employed AFM to assess the roughness of etched surfaces prior to silanization to understand its role in promoting adhesion. nih.gov Following deposition, AFM can characterize the morphology of the silane layer itself. For instance, AFM has been used to characterize siloxane films formed from a mixture of allyltrimethoxysilane (B1265876) and 3-methacryloxypropyltrimethoxysilane on a titanium substrate. taylorfrancis.com

The table below outlines findings from the morphological and microstructural evaluation of this compound-treated surfaces.

| Characterization Technique | Substrate/Material | Key Findings | Reference |

| SEM | Fused Silica Capillaries | Used to observe irregularities when a photopolymerized plug was released from the silanized capillary wall. | nih.gov |

| SEM with EDXA | Alumina-reinforced PMMA | Examined the morphology of samples to understand the effect of MPTMS-coated alumina (B75360) on material properties. | researchgate.net |

| AFM | Fused Silica Capillaries | Assessed the roughness of the etched surface, which is considered important for promoting adhesion of the silane layer. | nih.gov |

| AFM | Titanium (Ti) | Used to characterize the morphology of siloxane films formed from an MPTMS-containing mixture. | taylorfrancis.com |

Methacryloxysilane in Organic Inorganic Hybrid Materials

Design Principles and Architectural Control of Hybrid Systems

The design of organic-inorganic hybrid materials is a multidisciplinary endeavor that combines principles of organic and inorganic chemistry to create materials with synergistic properties not attainable by the individual components alone. numberanalytics.com The key to these materials lies in the molecular-level interactions and the resulting architecture, which can be precisely controlled. numberanalytics.comenergy.gov By adjusting the composition and structure, properties such as mechanical strength, thermal stability, and optical characteristics can be finely tuned. numberanalytics.com

Bottom-Up Assembly via Sol-Gel and Polymerization

The "bottom-up" approach is a cornerstone of hybrid material synthesis, where molecular precursors are assembled into larger, more complex structures. nxrev.com This contrasts with "top-down" methods, which involve the structuring of bulk materials. nxrev.com The sol-gel process is a versatile bottom-up technique extensively used for creating hybrid materials. mdpi.comfiveable.me It begins with the hydrolysis of metal alkoxide precursors, such as methacryloxysilane, in the presence of water. This step forms reactive silanol (B1196071) groups (-Si-OH). wacker.comresearchgate.net

Subsequently, these silanol groups undergo condensation reactions to form a stable siloxane network (Si-O-Si). wacker.comresearchgate.net The rate of these reactions is influenced by factors like pH and temperature. wacker.com Simultaneously or sequentially, the methacrylate (B99206) portion of the this compound can be polymerized, often initiated by heat or UV radiation. researchgate.netresearchgate.net This dual-reaction capability allows for the in-situ formation of interpenetrating organic and inorganic networks, creating a covalently bonded, homogeneous hybrid material. mdpi.comresearchgate.netresearchgate.net This method is considered epoch-making in the development of hybrid materials. mdpi.com

Tailoring Nanoscale Dispersion in Hybrid Matrices

Achieving a uniform, nanoscale dispersion of the inorganic phase within the organic polymer matrix is critical for realizing the desired properties of the hybrid material. mdpi.com this compound plays a crucial role as a coupling agent to ensure this homogeneity. hengdasilane.com Its silane (B1218182) end bonds with the inorganic components, while the methacrylate end copolymerizes with the organic matrix, effectively preventing phase separation and the formation of large, heterogeneous agglomerates. mdpi.comresearchgate.net

The sol-gel method itself promotes the in-situ generation and dispersion of nanometer-sized silica (B1680970) particles within the polymer matrix. mdpi.com By carefully controlling the reaction conditions and the relative concentrations of the precursors, the size, distribution, and interconnectivity of the inorganic domains can be tailored. This precise control over the nanoscale architecture is fundamental to developing materials with enhanced mechanical, thermal, and optical properties. numberanalytics.commdpi.com

Integration of this compound into Diverse Hybrid Architectures

The versatility of this compound allows for its incorporation into a wide array of hybrid architectures, leading to materials with a broad spectrum of properties and applications. This integration is primarily achieved through the formation of polymer/siloxane networks and the combination with other inorganic species like metal oxoclusters and alkoxides.

Polymer/Siloxane Network Formation

The fundamental architecture enabled by this compound is the creation of an interpenetrating polymer and siloxane network. researchgate.net The process involves the hydrolysis and condensation of the alkoxysilane groups to form a three-dimensional siloxane (inorganic) network. wacker.comresearchgate.net Concurrently, the methacrylate groups undergo radical polymerization to form an organic polymer chain. nih.gov This results in a hybrid material where the organic and inorganic components are covalently linked, ensuring a high degree of homogeneity and stability. mdpi.comresearchgate.net

The properties of the resulting network can be tuned by several factors:

The nature of the organic polymer: The choice of comonomers to polymerize with the methacrylate group influences the flexibility, toughness, and other mechanical properties of the final material. wacker.com

Crosslink density: The ratio of this compound to other monomers and the extent of both condensation and polymerization reactions determine the crosslink density, which in turn affects the material's rigidity and thermal stability. researchgate.net

Reaction kinetics: The rates of hydrolysis, condensation, and polymerization can be controlled through catalysts, temperature, and solvent choice, allowing for the tailoring of the final network structure. wacker.comresearchgate.net

Incorporation with Metal Oxoclusters and Alkoxides

This compound is frequently used in conjunction with other metal alkoxides and pre-formed metal oxoclusters to create more complex, multi-component hybrid materials. mdpi.comresearchgate.net This approach allows for the introduction of various metal oxides (e.g., TiO₂, ZrO₂, Al₂O₃) into the hybrid matrix, imparting specific functionalities. mdpi.comraajournal.comd-nb.info

A notable example is the copolymerization of this compound with organically modified metal oxoclusters, such as zirconium or hafnium oxoclusters bearing methacrylate ligands. researchgate.netresearchgate.net In this "composite precursor" method, the methacrylate groups on both the silane and the oxocluster polymerize together, while the silane's alkoxy groups form a silica network via the sol-gel process. researchgate.net This results in a stable anchoring and even distribution of the metal oxide precursors within the hybrid material. researchgate.netresearchgate.net Subsequent heat treatment can convert these precursors into crystalline metal oxide nanoparticles dispersed within an amorphous silica matrix. researchgate.net

This strategy has been successfully employed to synthesize highly homogeneous nanostructured mixed oxides. researchgate.net The table below summarizes key research findings on the integration of this compound with metal alkoxides.

| Metal Alkoxide/Oxocluster | This compound Used | Key Finding | Application Area |

| Titanium Alkoxide | This compound | Co-condensation with epoxysilane and polymerization with MMA led to an injectable, homogeneous hybrid material. mdpi.com | Hard contact lenses mdpi.com |

| Zirconium/Hafnium Oxoclusters | (Methacryloxymethyl)triethoxysilane (MAMTES), (Methacryloxypropyl)trimethoxysilane (MAPTMS) | Copolymerization allows for stable anchoring of the clusters to the silica network, forming homogeneous precursors for mixed oxides. researchgate.netresearchgate.net | Nanostructured mixed oxides researchgate.net |

| Titanium(IV) Isopropoxide | 3-(trimethoxysilyl)propylmethacrylate | Formed a nanocomposite binder with Ti-O-Si linkages, suitable for spectrally selective coatings. researchgate.net | Solar absorber coatings researchgate.net |

| Zirconia, Titania, Alumina (B75360) Alkoxides | Methacryloxy group containing silanols | Co-condensation with silanols prevents precipitation of the metal alkoxides, enabling homogeneous incorporation into the network. d-nb.info | Scratch-resistant coatings d-nb.info |

Development of Multifunctional Hybrid Materials Utilizing this compound

The unique chemical nature of this compound facilitates the development of multifunctional materials where several desired properties are combined into a single system. mdpi.com These materials are finding applications in diverse fields, from coatings and adhesives to advanced optics and electronics. numberanalytics.comecopowerchem.com

By acting as a molecular bridge, this compound can be used to create materials that are, for example, both mechanically robust and hydrophobic. mdpi.com The inorganic siloxane network contributes to hardness and durability, while the organic component can be selected or modified to impart properties like flexibility or water repellency. mdpi.comecopowerchem.com

Research has shown that this compound is effective in reinforcing polymer composites. When used with fillers like silica, glass, or clay, it improves the bending strength and the adhesion between the filler and the polymer matrix. ecopowerchem.com In adhesives and sealants, its incorporation enhances water resistance and adhesion to inorganic substrates. ecopowerchem.com

Furthermore, the combination of this compound with other precursors in a sol-gel process allows for the creation of coatings with tailored functionalities. For instance, it can be copolymerized with monomers to produce coatings for various substrates, providing exceptional adhesion and durability. ecopowerchem.com The ability to form stable, crosslinked networks also improves the resistance of these materials to environmental factors like heat and moisture. ecopowerchem.com

The table below presents examples of multifunctional hybrid materials developed using this compound.

| Functionality 1 | Functionality 2 | Key Components | Mechanism | Application |

| Adhesion Promoter | Crosslinker | This compound, Vinyl Acetate (B1210297)/Acrylic Monomers | Copolymerization and formation of siloxane network at the interface. ecopowerchem.com | Coatings, Adhesives, Sealants ecopowerchem.com |

| Reinforcement | Improved Electrical Properties | This compound, EPDM, Clay Filler | Covalent bonding between filler and polymer, reducing moisture sensitivity. ecopowerchem.com | Wire and Cable Insulation ecopowerchem.com |

| Mechanical Strength | Water Resistance | This compound, Polyester (B1180765) Resin, Inorganic Fillers | Enhanced interfacial adhesion via silane coupling. ecopowerchem.com | Polyester Composites ecopowerchem.com |

| Photo-stability | Wood Protection | Methacryloxysilanes, Epoxysilane | Silylation of wood components reduces degradation from light exposure. researchgate.net | Wood Coatings researchgate.net |

Strategies for Achieving Enhanced Interfacial Coupling

The efficacy of a hybrid material is largely dependent on the strength and stability of the interface between its organic polymer matrix and inorganic filler. Methacryloxysilanes play a pivotal role in fortifying this interface. The primary mechanism involves the hydrolysis of the silane's alkoxy groups into reactive silanol (Si-OH) groups. researchgate.net These silanols then undergo a condensation reaction with hydroxyl (-OH) groups present on the surface of inorganic substrates like silica, glass fibers, or clays (B1170129), forming stable siloxane (Si-O-Si) bonds. nist.govresearchgate.net This effectively grafts the molecule onto the inorganic surface. Subsequently, the methacrylate functional group of the silane is available to copolymerize with the monomers of the organic resin matrix during the curing process, creating a durable chemical bridge between the two phases. nist.gov

Several strategies are employed to maximize this coupling effect:

Surface Treatment of Fillers : A common strategy is the direct application of this compound onto the surface of inorganic fillers before their incorporation into the polymer matrix. ecopowerchem.com This pre-treatment ensures a uniform and robust silane layer, promoting better dispersion of the filler within the resin and maximizing the interfacial bond strength. emedix.ronih.gov For instance, treating glass fibers with a this compound solution before incorporating them into an unsaturated polyester resin significantly improves the wet and dry mechanical and electrical properties of the resulting composite. ecopowerchem.com

Formation of Interpenetrating Polymer Networks (IPNs) : A more advanced strategy involves creating an interpenetrating polymer network at the interface. It has been suggested that the silane layer does not just form a simple two-dimensional bridge but creates a complex, three-dimensional siloxane network that interpenetrates with the polymer matrix. actaorthop.org This structure enhances adhesion by strengthening the interfacial film through extensive cross-linking. actaorthop.org The use of this compound in conjunction with other cross-linking silanes can promote the formation of these robust IPNs, leading to significantly improved resin-composite bonding. actaorthop.org

Optimized Silane Selection : The choice of silane is critical, as a good match between the silane's organic group and the polymer matrix enhances performance. capatue.com Methacryloxysilanes are particularly effective in systems involving acrylic and polyester resins, where the methacrylate group can readily participate in the free-radical polymerization of the matrix. ecopowerchem.comresearchgate.net Research has demonstrated the superior performance of this compound in improving the mechanical properties of composites compared to other silanes or no silane treatment at all. capatue.com

The following table presents research findings on the effect of different silane coupling agents on the flexural strength of an unsaturated polyester (UP) fiber-reinforced polymer (FRP), illustrating the significant improvement imparted by this compound. capatue.com

| Silane Treatment | Dry State Flexural Strength (MPa) | Wet State Flexural Strength (MPa) | Strength Retention (%) |

| No Silane | 220 | 83 | 38% |

| Ethyl Silane | 157 | 107 | 68% |

| Vinyl Silane | 249 | 220 | 88% |

| This compound | 314 | 285 | 91% |

This table is generated based on data from a study on the effect of different organofunctional silanes on the flexural strength of unsaturated polyester composites. capatue.com

Control of Three-Dimensional Network Structures

The sol-gel process is a versatile method for synthesizing organic-inorganic hybrid materials under mild conditions, allowing for precise control over the final structure. mdpi.comresearchgate.net Methacryloxysilanes are key components in this process, enabling the formation of integrated three-dimensional (3D) networks. mdpi.com In a typical sol-gel reaction, a silicon alkoxide like tetraethyl orthosilicate (B98303) (TEOS) is hydrolyzed and polycondensed to form a silica (Si-O-Si) network. mdpi.com

When this compound is included in the precursor solution, its hydrolysis and condensation reactions occur alongside those of the primary network-former (e.g., TEOS). researchgate.net This incorporates the methacryloxypropyl groups throughout the inorganic framework. The organic methacrylate groups can then be polymerized, often initiated by heat or UV radiation, to create a second, cross-linked organic network interwoven with the inorganic one. d-nb.info This results in a true organic-inorganic hybrid with covalent bonds linking the two networks.

Key strategies for controlling the 3D network structure include:

Copolymerization with Metal Alkoxides : Methacryloxysilanes can be copolymerized not only with silicon alkoxides but also with other metal alkoxides, such as those of titanium or zirconium. mdpi.comunipd.it This approach allows for the in-situ formation of metal oxide nanoparticles with a 3D network structure (e.g., M-O-M bonds) that are homogeneously dispersed within the polymer matrix. mdpi.com For example, mixed solutions of this compound, epoxysilane, and titanium alkoxide can be condensed and then polymerized with a methacrylate monomer to yield a homogeneous and injectable reaction solution that cures into a hard, transparent hybrid material. mdpi.comresearchgate.net

Controlled Hydrolysis and Condensation : The kinetics of the hydrolysis and condensation reactions are crucial for determining the final network structure. researchgate.net By carefully controlling parameters such as the water-to-silane ratio, pH, and catalyst, the rate of network formation can be managed. Time-resolved spectroscopic studies on methacryloxysilanes have shown that while hydrolysis is very fast, the condensation process is more gradual. researchgate.net Adjusting pre-hydrolysis times before polymerization is a key strategy to optimize the final structure and properties of the hybrid material. researchgate.net

Use of Pre-formed Clusters as Building Blocks : An advanced strategy involves the copolymerization of this compound with pre-formed, organically modified oxometalate clusters. researchgate.netunipd.it For example, an oxozirconium (B3365124) cluster functionalized with methacrylate groups can be copolymerized with a methacrylate-functionalized siloxane. researchgate.net This technique ensures a stable anchoring of the metal oxide clusters to the developing silica network, leading to a very homogeneous dispersion of the inorganic precursor within the matrix and preventing large-scale phase separation. researchgate.netunipd.it

The following table summarizes various hybrid systems synthesized using this compound, highlighting the precursors used and the resulting structural characteristics.

| Inorganic Precursor(s) | Organic Co-monomer / Polymerization Method | Key Structural Feature | Reference |

| (Methacryloxymethyl)triethoxysilane, Zirconium Oxocluster (Zr₄O₂(OMc)₁₂) | Free-radical copolymerization | Homogeneous dispersion of zirconia particles in a silica matrix. unipd.it | unipd.it |

| Methacryloxypropyltrimethoxysilane (MAPTMS) | Sol-gel process, self-polymerization | Gradual condensation allows for control over network formation. researchgate.net | researchgate.net |

| Epoxysilane, this compound, Titanium Alkoxide | Condensation, then polymerization with Methacrylate (MMA) | Injectable, homogeneous solution forming a hard, transparent hybrid. mdpi.comresearchgate.net | mdpi.comresearchgate.net |

| Zirconia Methacrylate, Methacryloxy Silane | Controlled hydrolysis and condensation, photopolymerization | Formation of nano-scale particles (~2 nm) with narrow size distribution. d-nb.info | d-nb.info |

Role of Methacryloxysilane As a Coupling Agent in Composite Systems

Fundamental Coupling Mechanisms and Theories

The efficacy of methacryloxysilane as a coupling agent is primarily explained by the chemical bonding theory, which posits the formation of strong, durable connections at the interface between dissimilar materials. ecopowerchem.commdpi.com These agents modify the interfacial region to create a more robust boundary layer between the organic and inorganic phases. ecopowerchem.com

This compound's primary mechanism involves forming a "molecular bridge" that chemically connects an inorganic substrate to an organic polymer matrix. wacker.comdakenchem.comecopowerchem.com This process occurs in two main steps:

Reaction with the Inorganic Phase : The silane (B1218182) end of the molecule contains hydrolyzable alkoxy groups (e.g., methoxy (B1213986) or ethoxy groups). wacker.comdakenchem.com In the presence of moisture, these groups hydrolyze to form reactive silanol (B1196071) (Si-OH) groups. wacker.comdakenchem.com These silanols then condense with hydroxyl groups present on the surface of most inorganic fillers and reinforcements (like glass fibers, silica (B1680970), or metals), forming stable, covalent siloxane bonds (Si-O-Substrate). wacker.comresearchgate.net This reaction grafts the silane molecule onto the inorganic surface.

Reaction with the Organic Phase : The other end of the molecule features a methacrylate (B99206) organic group. hengdasilane.comdakenchem.com This functional group is capable of co-reacting and forming covalent bonds with the polymer matrix, especially thermosetting resins like unsaturated polyesters or acrylates that cure via free-radical polymerization. kerton-industry.com This creates a strong, chemical link between the silane-treated filler and the surrounding polymer.

Through this dual action, this compound establishes a durable connection, ensuring that the two distinct phases of the composite are no longer held together by weaker secondary forces but by strong covalent bonds. dakenchem.comecopowerchem.com

The interaction between the this compound, the polymer matrix, and the inorganic reinforcement creates a distinct three-dimensional region known as the interphase, which is more than just a simple two-dimensional boundary. google.comfiveable.me This interphase has properties that are different from both the bulk polymer and the inorganic material. iyte.edu.tr

Enhancement of Interfacial Adhesion and Mechanical Properties

By creating a strong, water-resistant bond at the interface, this compound significantly enhances interfacial adhesion between the polymer matrix and the inorganic filler. hengdasilane.comcapatue.comcnrs.fr This improved adhesion is directly responsible for notable improvements in the mechanical and physical properties of the composite material. hengdasilane.comjessicachem.com The effective stress transfer from the matrix to the filler, enabled by the coupling agent, reinforces the composite structure. ohi-s.com

A primary advantage of using this compound is the significant improvement in the mechanical performance of composites under both dry and wet conditions. ecrosile.comecopowerchem.com Inorganic fillers are often hydrophilic, and the interface between an untreated filler and a hydrophobic polymer is susceptible to attack by moisture, which can lead to debonding and a severe reduction in mechanical strength. capatue.com

This compound forms hydrolytically stable covalent bonds at the interface, which are far more resistant to water ingress than the weaker forces present in uncoupled systems. capatue.com This results in superior retention of mechanical properties in humid or wet environments. jessicachem.comcapatue.com Consequently, composites treated with this compound exhibit markedly improved wet tensile strength, flexural strength, and compressive strength. ecrosile.comecopowerchem.com Research shows that treating glass fiber reinforcement with this silane enhances the wet mechanical and electrical properties of the resulting composite. ecopowerchem.com

The enhanced interfacial adhesion directly translates to improvements in key mechanical properties such as flexural and compressive strengths. ecrosile.comecopowerchem.com By ensuring efficient load transfer, the silane coupling agent allows the high-strength properties of the filler to be fully utilized. Studies have demonstrated that the inclusion of this compound can increase the flexural strength of composites by over 40%. capatue.com Similarly, a notable increase in both wet and dry compressive strength is a documented benefit of using this compound coupling agents. ecrosile.comecopowerchem.com

The following table presents research findings on the effect of different silane coupling agents on the flexural strength of unsaturated polyester (B1180765) (UP) fiberglass-reinforced plastic (FRP), highlighting the superior performance of this compound.

| Silane Type | Dry State Flexural Strength (MPa) | Wet State Flexural Strength (MPa) | Strength Retention (%) |

| No Silane | 220 | 83 | 38% |

| Vinyl Silane | 249 | 220 | 88% |

| This compound | 314 | 285 | 91% |

| Data sourced from a study on UP FRP composites, demonstrating that this compound provides the highest performance in both wet and dry conditions. capatue.com |

Applications in Filled and Reinforced Polymer Composites

Due to its effectiveness, this compound is widely used in a variety of filled and reinforced polymer composites. hengdasilane.comcfmats.com It is particularly valuable in systems where strong adhesion to inorganic materials is critical for performance.

Common applications include:

Glass Fiber-Reinforced Composites : It is used as a treatment or sizing for glass fibers to improve the mechanical and electrical properties of composites based on thermosetting resins like unsaturated polyesters and acrylates. cfmats.comcapatue.comecopowerchem.com

Mineral-Filled Composites : this compound significantly improves the dry and wet mechanical strength of composites filled with inorganic materials such as silica, talc, and clay. kerton-industry.comaip.org It is widely used in the production of polyester resin concrete and artificial quartz stone, where it enhances the bond between quartz sand/powder and the unsaturated resin matrix. cfmats.comjessicachem.comcapatue.com

Reinforced Thermoplastics : It is used to improve the properties of filled thermoplastic resins, including polyolefins. kerton-industry.com

Adhesives and Coatings : this compound can be copolymerized with monomers like vinyl acetate (B1210297) and acrylic acid to create silane-modified polymers. kerton-industry.com These polymers are used in high-performance coatings and adhesives to provide exceptional adhesion and durability. kerton-industry.comecopowerchem.com

Glass Fiber-Reinforced Systems

In glass fiber-reinforced plastics (GFRP), this compound is a commonly used surface modifier for the glass fibers. qingdaopengfeng.com The treatment of glass fibers with a sizing agent containing this compound improves the bond between the non-polar resin and the polar glass fiber surface. qingdaopengfeng.comjessicachem.com This enhancement is critical for the mechanical properties and durability of the resulting composite material. capatue.com

The application of this compound to glass fibers can lead to a significant increase in the flexural strength of the composite, with studies showing improvements of over 40%. capatue.com It also enhances the resistance of the composite to humid and other harsh environmental conditions. capatue.com Research has demonstrated that treating glass fibers with γ-methacryloxypropyltrimethoxysilane replaces the polar hydroxyl groups on the glass surface with hydrocarbon and ester groups from the coupling agent. This modification reduces the surface energy of the glass, which in turn improves the wettability and contact area with the unsaturated polyester resin (UPR) matrix. researchgate.net The result is a stronger interfacial adhesion between the fiber and the matrix. researchgate.net

The use of this compound in glass fiber-reinforced composites leads to improved wet and dry tensile strength, flexural strength, and compressive strength. ecopowerchem.comecrosile.com Specifically, it has been shown to enhance the wet mechanical and electrical properties of unsaturated polyester composite materials by improving their moisture resistance. ecopowerchem.com

Table 1: Effect of Different Silane Coupling Agents on the Flexural Strength of UP FRP capatue.com

| Silane Model | Dry State (MPa) | Wet State (MPa) | Retention (%) |

| No silane | 220 | 83 | 38% |

| Ethyl silane | 157 | 107 | 68% |

| Vinyl silane | 249 | 220 | 88% |

| This compound | 314 | 285 | 91% |

Mineral-Filled Thermoplastics and Thermosets

This compound is widely used to improve the properties of mineral-filled thermoplastics and thermosetting resins. chinacouplingagents.comecopowerchem.com By treating the surface of inorganic fillers, it enhances their dispersion and adhesion within the polymer matrix. qingdaopengfeng.comecopowerchem.com This leads to improved mechanical, electrical, and weather resistance properties of the filled plastic or rubber. qingdaopengfeng.comecopowerchem.com

In mineral-filled thermoset resins, such as those reinforced with silica, silicates, and metal oxides, this compound improves both physical and electrical properties, particularly under exposure to heat and moisture. jessicachem.comecopowerchem.com It is also effective in filled thermoplastic polymers like polyolefins and polyurethanes. chinacouplingagents.comecopowerchem.com The treatment improves the initial and wet strengths of polyester resin composites filled with materials like glass, silica, and metal oxides. ecopowerchem.com Furthermore, it enhances the hygroelectric (wet electrical) properties of many mineral-filled and reinforced composites. jessicachem.comecopowerchem.com

Role in Coatings, Adhesives, and Sealants

This compound serves as a crucial adhesion promoter in coatings, adhesives, and sealants. ecopowerchem.comcfmats.comhengdasilane.com Its ability to form strong chemical bonds at the interface between the coating or adhesive and the substrate significantly improves adhesion and durability. dakenchem.comcfmats.com

It can be copolymerized with monomers like vinyl acetate, acrylic acid, or methyl acrylic acid, which are commonly used in the formulation of coatings, adhesives, and sealants. ecopowerchem.comecrosile.com The resulting silylated polymers exhibit excellent adhesion and durability. jessicachem.com Cross-linked acrylics incorporating this compound show improved adhesion and durability in adhesives and coatings. ecopowerchem.com

In adhesive and sealant formulations, organofunctional silanes like this compound can be incorporated in two primary ways: either chemically linked to the base polymer or added as a formulation additive. wacker.com As an adhesion promoter, it enhances the bond of acrylic coatings, adhesives, and sealants to various substrates, including glass, aluminum, and steel. jessicachem.com In acrylic resin and polyester adhesives, the addition of this compound improves water resistance and the adhesive stress with inorganic materials. ecrosile.com The silane molecules form a molecular bridge between the substrate and the coating, ensuring a strong and durable bond that can withstand heat, moisture, and chemicals. dakenchem.com

Advanced Characterization of Methacryloxysilane Derived Systems

Spectroscopic Analysis of Methacryloxysilane Reactivity and Structure

Spectroscopic techniques are fundamental in probing the chemical nature of this compound-derived systems. They allow for the confirmation of chemical bonding, elucidation of molecular structure, and analysis of elemental and chemical states.

Fourier Transform Infrared (FT-IR) Spectroscopy for Chemical Bonding Confirmation

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful and widely used technique for identifying chemical bonds within a molecule. mooreanalytical.comintertek.com By measuring the absorption of infrared radiation, an FT-IR spectrum provides a unique molecular "fingerprint," revealing the presence of specific functional groups. intertek.commuseunacional.cat This method is instrumental in confirming the successful synthesis and modification of this compound-derived materials.

In the analysis of this compound-treated materials, FT-IR spectroscopy can confirm the presence of characteristic chemical bonds. researchgate.net For instance, the vibrations of Si-C and Si-O groups, which are indicative of the silane (B1218182) moiety, can be observed in the spectra. researchgate.net These bands are crucial for verifying the reaction of organosilanes. researchgate.net The technique is versatile, allowing for both qualitative and quantitative analysis of organic and inorganic samples in solid, liquid, or gaseous states. intertek.com

Key FT-IR Bands for this compound Systems:

| Wavenumber (cm⁻¹) | Assignment | Significance |

| ~1720 | C=O stretch | Confirms the presence of the methacrylate (B99206) ester group. |

| ~1638 | C=C stretch | Indicates the presence of the polymerizable vinyl group. |

| ~1250 | Si-C and/or Si-O vibrations | Characteristic of silicon-carbon and silicon-oxygen bonds from the silane. researchgate.net |

| ~800 | Si-C and/or Si-O vibrations | Further confirms the presence of the silane functional group. researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds. researchgate.netresearchgate.net It provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. researchgate.netjeolusa.com For this compound-derived systems, multinuclear NMR, including ¹H, ¹³C, and ²⁹Si, offers a comprehensive structural picture.

¹H and ¹³C NMR are routinely used to confirm the organic structure of the this compound, identifying the protons and carbons of the methacrylate and propyl groups. nih.gov ²⁹Si NMR is particularly valuable for studying the hydrolysis and condensation reactions of the alkoxysilane groups. afinitica.com It can distinguish between different condensation states, such as mono-, di-, and fully condensed siloxane structures, providing insights into the cross-linking and network formation of the silane on a substrate or within a polymer matrix. researchgate.net The combination of these NMR techniques allows for a thorough elucidation of the final structure of the modified material. afinitica.com

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition and chemical state of the top 5-10 nanometers of a material's surface. wikipedia.orgeag.com This makes it exceptionally well-suited for analyzing surface-modified materials, such as those treated with this compound. XPS works by irradiating a sample with X-rays and measuring the kinetic energy of the emitted photoelectrons. malvernpanalytical.com

XPS analysis can confirm the presence of silicon, oxygen, and carbon on the surface, consistent with the this compound structure. wikipedia.org More importantly, it can provide information about the chemical bonding environment. For example, high-resolution scans of the Si 2p, O 1s, and C 1s regions can distinguish between different chemical states, such as Si-O-Si (siloxane) bonds formed upon condensation and the original Si-O-C (alkoxy) bonds. This allows for the characterization of the degree of hydrolysis and condensation of the silane on a surface.

Typical Binding Energies in XPS Analysis of Silane-Treated Surfaces:

| Element (Orbital) | Binding Energy (eV) | Chemical State Interpretation |

| Si 2p | ~102-103 | Indicative of Si-O bonds in a silicate (B1173343) or siloxane network. |

| C 1s | ~285 | Aliphatic carbon (C-C, C-H). |

| C 1s | ~286.5 | Carbon singly bonded to oxygen (C-O). |

| C 1s | ~289 | Carbon in a carboxyl or ester group (O-C=O). |

| O 1s | ~532-533 | Oxygen in Si-O-Si or Si-O-C environments. |

Thermal Analysis Techniques

Thermal analysis techniques are crucial for evaluating the thermal stability and compositional characteristics of this compound-derived systems. These methods measure changes in material properties as a function of temperature.

Thermogravimetric Analysis (TGA) for Grafting Efficiency and Thermal Stability

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. labmanager.com This technique is particularly useful for determining the thermal stability of materials and can be used to quantify the amount of material grafted onto a substrate. researchgate.net

In the context of this compound-modified materials, TGA can be used to determine the grafting efficiency by measuring the weight loss associated with the decomposition of the organic silane component. The thermal decomposition of the grafted this compound typically occurs at a different temperature range than the unmodified substrate, allowing for the quantification of the grafted amount. researchgate.net Furthermore, TGA provides information on the thermal stability of the resulting composite material. An increase in the decomposition temperature of a polymer after modification with this compound can indicate improved thermal stability due to the formation of a cross-linked siloxane network. asianpubs.org

Example of TGA Data Interpretation:

| Material | Initial Decomposition Temperature (°C) | Weight Loss at 600°C (%) | Interpretation |

| Unmodified Substrate | 321 | 85 | Baseline thermal stability of the substrate. asianpubs.org |

| This compound-grafted Substrate | 411 | 70 | Increased thermal stability and quantification of grafted silane. asianpubs.org |

Morphological and Microstructural Characterization

Understanding the surface topography and internal structure of this compound-derived systems is essential for correlating their physical properties with their performance. Various microscopy and analytical techniques are employed for this purpose.

Scanning Electron Microscopy (SEM) for Particle Dispersion and Interfacial Morphology

Scanning Electron Microscopy (SEM) is a high-resolution imaging technique indispensable for characterizing the microstructure of materials. nanoscience.comqualitech.ch It employs a focused electron beam that scans the surface of a specimen, generating signals that reveal detailed information about surface topography, morphology, and composition. qualitech.ch In the study of composite materials derived from this compound, SEM is critically important for the direct visualization of filler particle dispersion and the assessment of interfacial morphology. epo.orgmdpi.com

A strong indicator of the coupling agent's efficacy is the nature of the fracture surface. In systems with poor adhesion, SEM micrographs often show clean particle pull-out, where fillers are dislodged from the matrix leaving distinct voids. Conversely, in systems where this compound has promoted strong interfacial bonding, the fracture path tends to propagate through the matrix or the filler itself, a phenomenon known as cohesive failure, indicating a robust interface. whiterose.ac.uk The morphology of the interface, whether it appears as a distinct gap or a seamless transition between filler and matrix, is a key observation enabled by SEM. whiterose.ac.ukresearchgate.net

The table below summarizes typical SEM observations when comparing composites with and without this compound treatment, based on findings from morphological studies of polymer composites.

| Characteristic | Untreated System (Without this compound) | Treated System (With this compound) |

|---|---|---|

| Particle Dispersion | Heterogeneous distribution with large particle agglomerates. mdpi.com | Homogeneous and uniform dispersion of individual particles. epo.orgmdpi.com |

| Interfacial Adhesion | Poor adhesion, visible gaps between particles and matrix. whiterose.ac.uk | Strong adhesion, seamless interface between particles and matrix. researchgate.net |

| Fracture Surface | Evidence of particle pull-out and debonding. whiterose.ac.uk | Cohesive fracture through the matrix, indicating strong interfacial bonding. |

Nitrogen Sorption for Surface Area and Porosity Assessment

Nitrogen sorption analysis, commonly known as the Brunauer-Emmett-Teller (BET) method, is a fundamental technique for characterizing the specific surface area and porous nature of materials. echemi.comresearchgate.net The technique involves the physical adsorption of nitrogen gas onto the surface of a material at cryogenic temperatures. By measuring the amount of gas adsorbed over a range of partial pressures, a detailed assessment of the material's surface properties can be made. echemi.com

When this compound is chemically grafted onto the surface of porous substrates like silica (B1680970) nanoparticles, it alters the surface architecture. The BET method is highly effective for quantifying these changes. The successful grafting of this compound molecules onto the surface and within the pores of a material typically leads to a measurable decrease in the specific surface area, pore volume, and average pore diameter. This reduction occurs because the silane molecules occupy previously accessible space.

Therefore, nitrogen sorption analysis serves as a powerful indirect tool to confirm the presence and effect of the this compound coating. The data obtained provides critical insights into how the surface modification impacts the material's physical structure, which is vital for applications where surface interactions are key.

The following table presents representative data from a study on silica nanoparticles before and after surface modification with a silane coupling agent, illustrating the typical changes observed.

| Material | BET Surface Area (m²/g) | Total Pore Volume (cm³/g) | Average Pore Diameter (nm) |

|---|---|---|---|

| Unmodified Silica Nanoparticles | 250 | 0.85 | 13.6 |

| This compound-Modified Silica | 195 | 0.62 | 12.7 |

Kinetic and Calorimetric Studies of Polymerization

Understanding the polymerization behavior of this compound is essential for controlling the final properties of the derived materials. The study of this process involves both kinetic analysis, which examines the rate and mechanism of the reaction, and calorimetric analysis, which measures the heat changes associated with it.

Differential Scanning Calorimetry (DSC) is a primary thermoanalytical technique used to investigate the polymerization of this compound. filab.fr DSC precisely measures the difference in heat flow between a sample and a reference as a function of temperature. wikipedia.org Polymerization is typically an exothermic process, meaning it releases heat. This is observed on a DSC thermogram as a broad exothermic peak. nih.gov The area under this peak is directly proportional to the total heat (enthalpy) of polymerization, which can be correlated with the degree of conversion. Furthermore, DSC is used to determine key thermal properties of the resulting polymer, such as its glass transition temperature (T_g), which marks the transition from a rigid, glassy state to a more flexible, rubbery state. pressbooks.pub

The table below shows illustrative DSC data for the polymerization of a resin system containing this compound, highlighting the key thermal events.

| Parameter | Value | Significance |

|---|---|---|

| Onset of Polymerization (°C) | 75 | Temperature at which the exothermic polymerization reaction begins. |

| Peak Exotherm Temperature (°C) | 110 | Temperature at which the rate of polymerization is at its maximum. nih.gov |

| Enthalpy of Polymerization (ΔH, J/g) | -215 | Total heat released during the reaction; correlates to the extent of monomer conversion. filab.fr |

| Glass Transition Temperature (T_g, °C) | 135 | Indicates the thermal characteristic of the final cross-linked polymer network. pressbooks.pub |

Computational and Theoretical Investigations of Methacryloxysilane Systems

Molecular Dynamics Simulations of Silane-Surface Interactions

Molecular Dynamics (MD) simulations are instrumental in elucidating the interactions between methacryloxysilane coupling agents and inorganic surfaces, which is critical for understanding adhesion mechanisms in composite materials. researchgate.net These simulations model the atomic and molecular motions over time, providing a dynamic picture of how silane (B1218182) molecules behave at the interface.

Research using MD simulations has explored the adsorption of silanes onto surfaces like silica (B1680970) (SiO₂). mdpi.com These studies investigate the influence of factors such as temperature, surface hydroxylation, and the presence of solvents on the interaction dynamics. mdpi.comnih.gov Key findings from MD simulations often revolve around the conformation of the adsorbed silane molecules, the formation of hydrogen bonds between the silane's silanol (B1196071) groups (formed after hydrolysis) and the surface hydroxyl groups, and the resulting orientation of the reactive methacrylate (B99206) group relative to the surface. mdpi.comtandfonline.com

Simulations have shown that the initial interaction is typically governed by physisorption, where hydrogen bonds play a crucial role in anchoring the silane to the substrate. mdpi.com The density and distribution of these hydrogen bonds are key determinants of the initial adhesion strength and the stability of the silane layer before covalent bond formation occurs. mdpi.com MD simulations can quantify these interactions by calculating parameters such as interaction energy, which indicates the strength of the adsorption, and the mean square displacement (MSD) of the silane molecules, which provides insights into their mobility on the surface. researchgate.net

Table 1: Representative Findings from MD Simulations of Silane-Surface Interactions

| Simulation Parameter | System Studied | Key Finding | Reference |

|---|---|---|---|

| Interaction Energy | This compound on hydroxylated silica | Strong negative interaction energy indicates favorable adsorption, driven primarily by hydrogen bonding between silane-silanols and surface hydroxyls. | mdpi.com |

| Adsorption Conformation | γ-methacryloxypropyltrimethoxysilane (MPS) on silica | The silane tends to adsorb with the silanol groups oriented toward the hydrophilic silica surface, leaving the hydrophobic methacrylate tail extending away from the surface. | tandfonline.com |

| Hydrogen Bond Analysis | Silane-modified silica nanoparticles in solution | The number of hydrogen bonds increases with the degree of silane hydrolysis and surface hydroxyl group density, enhancing inter-particle bonding. mdpi.com | mdpi.com |

| Effect of Temperature | Silane on silica surface | Increased temperature can enhance surface mobility of silane molecules but may also disrupt weaker hydrogen bonds, affecting the stability of the adsorbed layer. mdpi.com | mdpi.com |

Quantum Chemical Calculations of Reactivity and Bonding

Quantum chemical methods, particularly Density Functional Theory (DFT), provide fundamental insights into the electronic structure, reactivity, and bonding mechanisms of this compound molecules. researchgate.netncsu.edu These calculations are essential for understanding the chemical reactions that underpin the function of these coupling agents, namely hydrolysis and condensation. researchgate.netresearchgate.net

DFT studies have been employed to calculate the energy barriers (activation energies) and reaction enthalpies for the stepwise hydrolysis of the alkoxy groups (e.g., methoxy (B1213986) or ethoxy) on the silicon atom. ncsu.eduresearchgate.net These calculations reveal how factors like pH (acidic or basic conditions) and the presence of water catalyze the reaction, converting the alkoxysilane into a more reactive silanetriol. researchgate.netresearchgate.netunm.edu For instance, it has been shown that hydrolysis is significantly faster under both acidic and basic conditions compared to neutral pH. researchgate.netunm.edu